![molecular formula C22H16N2O4 B11963278 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid CAS No. 104752-19-4](/img/structure/B11963278.png)
3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Terephthalaylidene-bis(3-carboxyaniline) is a heterocyclic organic compound with the molecular formula C22H16N2O4 and a molecular weight of 372.38 g/mol . It is known for its unique structure, which includes two carboxyaniline groups connected by a terephthalaylidene linkage. This compound is primarily used in research and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Terephthalaylidene-bis(3-carboxyaniline) typically involves the condensation reaction between terephthalaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The production process involves maintaining high purity standards and controlled reaction conditions to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N,N’-Terephthalaylidene-bis(3-carboxyaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
N,N’-Terephthalaylidene-bis(3-carboxyaniline) has several applications in scientific research:
作用機序
The mechanism of action of N,N’-Terephthalaylidene-bis(3-carboxyaniline) involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological and chemical activities . The imine groups in the compound can also participate in nucleophilic addition reactions, affecting its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
N,N’-Terephthalaylidene-bis(4-methoxyaniline): Similar structure but with methoxy groups instead of carboxy groups.
N,N’-Terephthalaylidene-bis(4-fluoroaniline): Contains fluoro groups instead of carboxy groups.
N,N’-Terephthalaylidene-bis(3-pyridyl)terephthalamide: Features pyridyl groups instead of carboxyaniline groups.
Uniqueness
N,N’-Terephthalaylidene-bis(3-carboxyaniline) is unique due to its carboxyaniline groups, which provide distinct chemical properties and reactivity compared to its analogs. The presence of carboxy groups enhances its potential for forming hydrogen bonds and participating in various chemical reactions .
特性
CAS番号 |
104752-19-4 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
3-[[4-[(3-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-3-1-5-19(11-17)23-13-15-7-9-16(10-8-15)14-24-20-6-2-4-18(12-20)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChIキー |
JAZTUPYMICDXGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


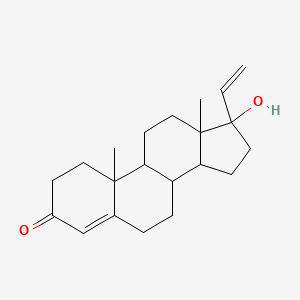


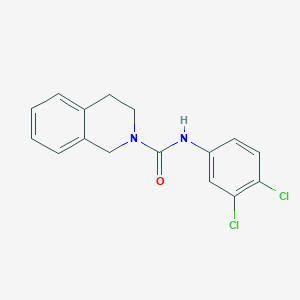
![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
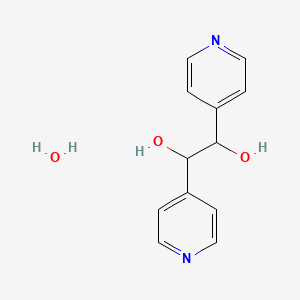
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)
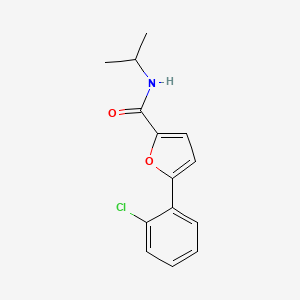
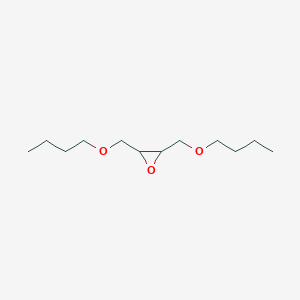
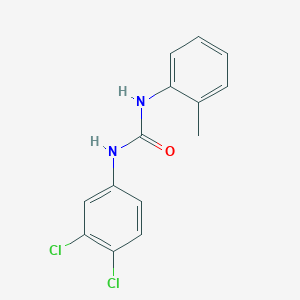
![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride](/img/structure/B11963271.png)
![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)
